3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol
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Overview
Description
3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol is a heterocyclic compound that features a unique structure combining a pyrrole and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyrrole with an appropriate hydrazine derivative, followed by iodination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and are known for their biological activities.
Pyrrolo[1,2-a]pyrazines: These derivatives also exhibit significant biological properties and are used in medicinal chemistry.
Uniqueness
3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol is unique due to the presence of the iodine atom, which can be easily substituted, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H9IN2O |
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Molecular Weight |
264.06 g/mol |
IUPAC Name |
3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol |
InChI |
InChI=1S/C7H9IN2O/c1-4-6(8)7-5(11)2-3-10(7)9-4/h5,11H,2-3H2,1H3 |
InChI Key |
AOLHUUGKLOZAMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCC(C2=C1I)O |
Origin of Product |
United States |
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